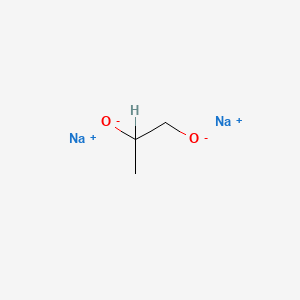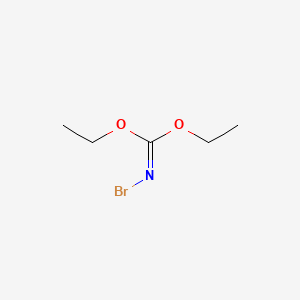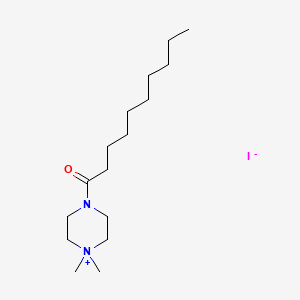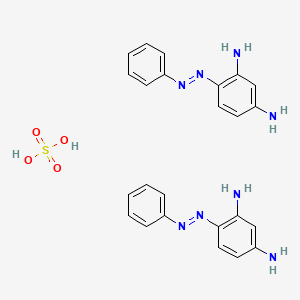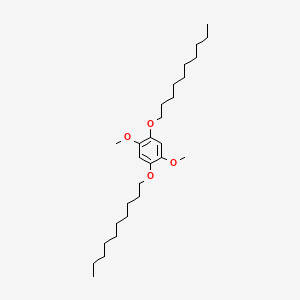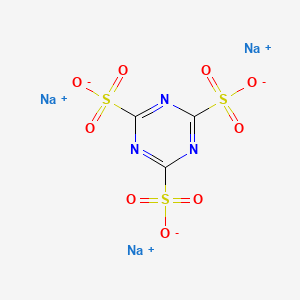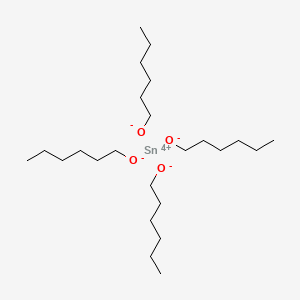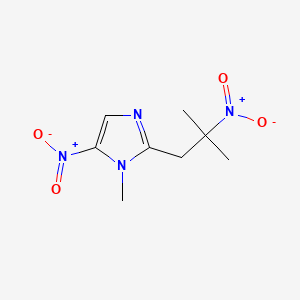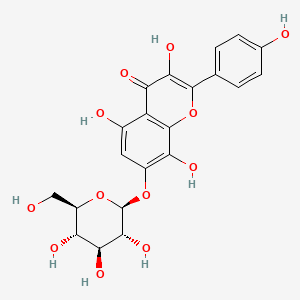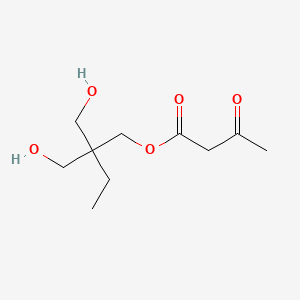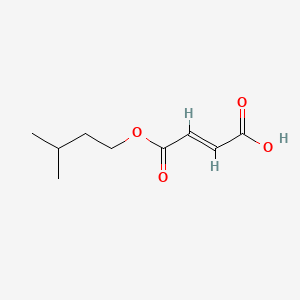
4-Methoxymorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxymorpholine is an organic compound with the molecular formula C₅H₁₁NO₂. It is a derivative of morpholine, where a methoxy group replaces one of the hydrogen atoms on the morpholine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxymorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with methanol in the presence of a catalyst. Another method includes the reaction of morpholine with dimethyl sulfate, followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced via the reaction of morpholine with methanol under high pressure and temperature conditions. This method ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxymorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methoxymorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxymorpholine involves its interaction with various molecular targets. For instance, in biological systems, it can act as a ligand, binding to specific receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Morpholine: The parent compound of 4-Methoxymorpholine, lacking the methoxy group.
4-Methylmorpholine: A similar compound where a methyl group replaces the hydrogen atom on the morpholine ring.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
93965-16-3 |
|---|---|
Formule moléculaire |
C5H11NO2 |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
4-methoxymorpholine |
InChI |
InChI=1S/C5H11NO2/c1-7-6-2-4-8-5-3-6/h2-5H2,1H3 |
Clé InChI |
VSHBABSXFHFTJN-UHFFFAOYSA-N |
SMILES canonique |
CON1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


